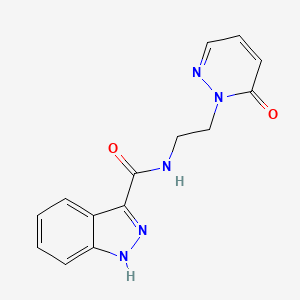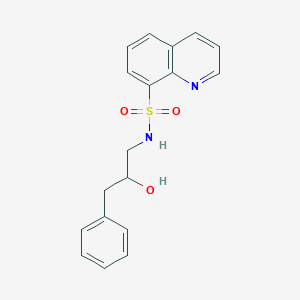
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and piperidine rings, along with the benzamide group. The furan ring is aromatic, which means it has a special stability due to delocalized electrons. The piperidine ring is a common structural motif in many natural and synthetic drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the aromatic furan ring, the basicity of the piperidine ring, and the polarity of the benzamide group .科学的研究の応用
Sigma Receptor Binding for Imaging
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide analogs, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential to visualize primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. Initial clinical results indicate that P-(123)I-MBA accumulates in most breast tumors, suggesting its use for noninvasive assessment of tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Serotonin Receptor Agonism for Gastrointestinal Motility
Derivatives of this compound with a polar substituent at the piperidine ring have shown to accelerate gastric emptying and increase defecation frequency, acting as selective serotonin 4 receptor agonists. This highlights their potential as novel prokinetic agents with reduced side effects for both upper and lower gastrointestinal tracts (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Neurokinin Receptor Antagonism
Spiro-substituted piperidines derived from this compound, such as YM-44778, have been synthesized and evaluated for their dual antagonistic activities against NK1 and NK2 receptors. These compounds, by modulating neurokinin receptor activities, offer a pathway to explore treatments for conditions modulated by these receptors (Kubota, Kakefuda, Okamoto, Fujii, Yamamoto, Yamagiwa, Orita, Ikeda, Takeuchi, Shibanuma, & Isomura, 1998).
Antimicrobial Activity
The synthesis and characterization of this compound derivatives have led to the identification of potent inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activities with improved pharmaceutical properties. This offers a promising avenue for developing new antibacterials with in vivo efficacy (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).
Dopamine and Serotonin Receptor Interaction
Compounds structurally related to this compound have been investigated for their binding affinities to dopamine and serotonin receptors. These studies provide insights into the compounds' potential therapeutic applications in psychiatric and neurological disorders by modulating dopaminergic and serotonergic systems (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Safety and Hazards
特性
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-5-2-4-16(12-17)19(22)20-13-15-7-9-21(10-8-15)14-18-6-3-11-24-18/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLQAOJIWVQHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)
![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)


![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)


![(2-Chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2440048.png)
![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)
![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)